tert-Butyl 2-(2-chloroacetyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
Description
tert-Butyl 2-(2-chloroacetyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate: is a complex organic compound with a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a diazaspiro nonane core, a chloroacetyl group, and a tert-butyl ester. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 2-(2-chloroacetyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O3/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-17(10-14)11(18)8-15/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUALNOPFHHVBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-chloroacetyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of a diazaspiro nonane derivative with chloroacetyl chloride in the presence of a base, followed by esterification with tert-butyl alcohol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-chloroacetyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation can produce a ketone or aldehyde.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(2-chloroacetyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism by which tert-Butyl 2-(2-chloroacetyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins involved in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
What sets tert-Butyl 2-(2-chloroacetyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate apart from these similar compounds is the presence of the chloroacetyl group. This functional group imparts unique reactivity, allowing for a broader range of chemical transformations and applications. Additionally, the diazaspiro nonane core provides a rigid and stable framework, enhancing its utility in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
